

Solid-Phase Synthesis of Boc-Met-Ser(Bzl)-OH: A Detailed Guide

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Compound of Interest		
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Application Note: This document provides a comprehensive protocol for the manual solid-phase synthesis of the dipeptide Boc-Met-Ser(Bzl)-OH using tert-butyloxycarbonyl (Boc) chemistry. This method is a cornerstone of peptide synthesis, valued for its robustness, particularly in the synthesis of complex or lengthy peptides.[1][2][3] The protocol detailed below is intended for researchers, scientists, and professionals in drug development, offering a step-by-step guide from resin preparation to final peptide cleavage.

Introduction

Solid-phase peptide synthesis (SPPS) revolutionized the production of synthetic peptides by anchoring the C-terminal amino acid to an insoluble resin support, allowing for the iterative addition of amino acids with simplified purification at each step.[1][2] The Boc/Bzl strategy employs the acid-labile Boc group for temporary protection of the α-amino group and more acid-stable benzyl-based protecting groups for the side chains.[3][4] The Boc group is removed with a moderately strong acid like trifluoroacetic acid (TFA), while the final cleavage of the peptide from the resin and removal of side-chain protecting groups requires a much stronger acid, such as anhydrous hydrogen fluoride (HF).[2][4][5]

This protocol will detail the synthesis of Boc-Met-Ser(Bzl)-OH on a Merrifield resin, a classic and widely used support for Boc-based SPPS.[6]

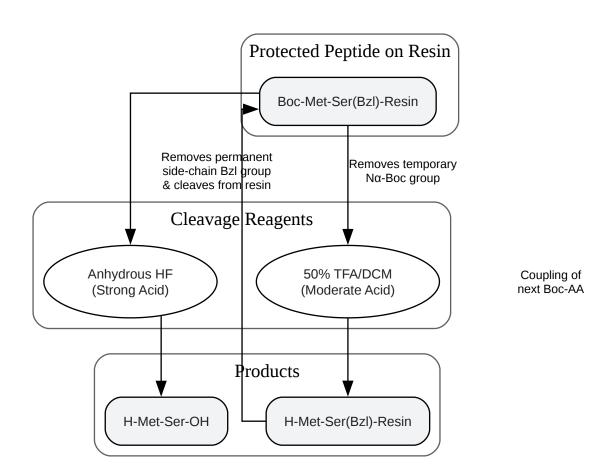
Experimental Overview



The synthesis of Boc-Met-Ser(Bzl)-OH involves a series of cyclical steps: deprotection of the N-terminal Boc group, neutralization of the resulting ammonium salt, and coupling of the next Boc-protected amino acid. This cycle is repeated for each amino acid in the sequence. The final step is the cleavage of the completed dipeptide from the resin support and the simultaneous removal of the serine side-chain protecting group.

Below is a graphical representation of the overall workflow:





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